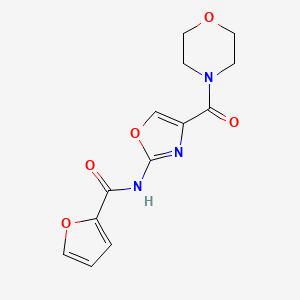

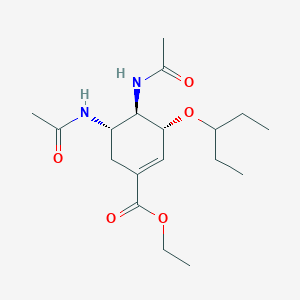

N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Morpholine is a common motif in many biologically relevant compounds .

Synthesis Analysis

Generally, 1,2-amino alcohols and their derivatives are the most common starting materials for the preparation of morpholines . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

The structure of oxazoline was properly assigned in 1884 . It is a five-membered heterocycle having one nitrogen and one oxygen in its structure . The morpholine ring involves electronegative oxygen which involves in decreasing the pKa and provides balanced lipophilicity, mitigating the risk for extensive plasma protein and hERG channel binding .Chemical Reactions Analysis

The chemistry of heterocyclic compounds has been an interesting field for a long time . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .Scientific Research Applications

Antibacterial Activity

The synthesis of N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide derivatives has been explored for their antibacterial properties . These compounds were evaluated against bacterial strains using minimum inhibitory concentration (MIC) assays. Notably, some derivatives exhibited comparable antibacterial activity to reference standards like ampicillin. Researchers are keen on further optimizing these compounds to combat bacterial infections.

Drug Development

The fusion of bioactive moieties—such as piperazine, morpholine, and thiazole—offers exciting prospects for drug development. By combining these building blocks, scientists aim to create novel compounds with enhanced antimicrobial and antioxidant properties . The rational design of derivatives based on N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide could lead to innovative drugs for various diseases.

Chemical Space Expansion

The compound’s unique structure contributes to the expansion of chemical space. Researchers have synthesized derivatives by modifying the carboxamide group, leading to analogues with diverse properties. These efforts contribute to the development of new classes of bioactive molecules .

Nucleoside Analogues

While not directly related to N-(4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl)furancarboxamide, the synthesis of morpholino nucleosides from enantiopure glycidol derivatives is an intriguing avenue. These nucleosides may find applications in antiviral drug development .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to have inhibitory effects on certain enzymes .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications .

properties

IUPAC Name |

N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5/c17-11(10-2-1-5-20-10)15-13-14-9(8-21-13)12(18)16-3-6-19-7-4-16/h1-2,5,8H,3-4,6-7H2,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAABVMBVTSBMFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(morpholine-4-carbonyl)oxazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluoroanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-fluorobenzyl)acetamide](/img/structure/B2366803.png)

![{[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}(4-methoxyphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2366813.png)

![{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2366818.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)

![4-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2366822.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)